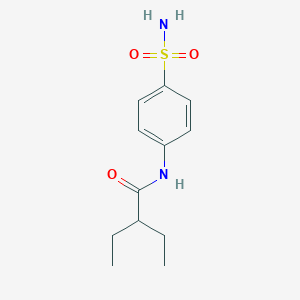

2-ethyl-N-(4-sulfamoylphenyl)butanamide

Description

2-ethyl-N-(4-sulfamoylphenyl)butanamide is a branched aliphatic carboxylic acid amide derivative featuring a sulfamoylphenyl group at the para position. Its molecular formula is C₁₂H₁₆N₂O₃S, and it has demonstrated notable pharmacological properties, particularly as an anticonvulsant agent. Studies highlight its efficacy in the maximal electroshock seizure (MES) model, with an ED₅₀ of 9.9 mg/kg and a protective index (PI) of 50.5, indicating a favorable therapeutic window compared to neurotoxic thresholds . The compound’s structure combines a lipophilic 2-ethylbutanamide chain with a polar sulfamoylphenyl group, enabling interactions with biological targets such as ion channels or enzymes involved in seizure pathways.

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

2-ethyl-N-(4-sulfamoylphenyl)butanamide |

InChI |

InChI=1S/C12H18N2O3S/c1-3-9(4-2)12(15)14-10-5-7-11(8-6-10)18(13,16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H2,13,16,17) |

InChI Key |

PMPTYBFGYDFLFU-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-methyl-N-(4-sulfamoylphenyl)butyramide (Compound 10)

- Structural Difference : A methyl group replaces the ethyl group in the aliphatic chain.

- Pharmacological Profile : Exhibits superior anticonvulsant activity (ED₅₀ = 7.6 mg/kg ) and a higher PI (65.7 ) compared to 2-ethyl-N-(4-sulfamoylphenyl)butanamide. This suggests that smaller alkyl substituents may enhance target affinity or reduce metabolic degradation .

3,3-dimethyl-N-(4-sulfamoylphenyl)butyramide (Compound 15)

- Structural Difference : Incorporates a bulkier dimethyl-substituted aliphatic chain.

- Pharmacological Profile : ED₅₀ = 9.4 mg/kg , PI = 53.2 . The steric hindrance from the dimethyl group slightly reduces potency but maintains a high PI, indicating that moderate chain branching balances efficacy and safety .

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (Compound 16673-34-0)

- Structural Difference : Contains a benzamide core with chlorine and methoxy substituents, linked via an ethyl group to the sulfamoylphenyl moiety.

- Pharmacological Profile : Developed for myocardial ischemia–reperfusion injury, it inhibits NLRP3 inflammasome activation at lower doses than glyburide. This highlights the role of aromatic substituents in modulating anti-inflammatory vs. anticonvulsant activities .

Functional Group Modifications and Activity Trends

Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides

- Structural Difference : Replaces the aliphatic chain with a spiro-thiadiazole ring system.

- Pharmacological Profile: These compounds exhibit potent antiviral activity. Increasing the size of the cycloalkyl lipophilic tail enhances binding energy (e.g., compound 5: binding score = −7.22), while electron-donating groups (e.g., methyl) on the cyclohexanone ring reduce activity .

N-(4-Acetylphenyl)butanamide

- Structural Difference : Substitutes the sulfamoyl group with an acetyl group.

- The absence of the sulfamoyl group likely reduces polar interactions with biological targets .

Key Observations :

- Alkyl Chain Branching : Smaller alkyl groups (e.g., methyl) improve anticonvulsant potency and safety, while bulkier groups (e.g., dimethyl) maintain efficacy but reduce metabolic stability .

- Aromatic vs. Aliphatic Cores : Sulfamoylphenyl-linked aliphatic amides favor anticonvulsant activity, whereas aromatic benzamide derivatives target inflammatory pathways .

- Sulfamoyl Group Criticality : Removal or substitution of the sulfamoyl group (e.g., acetyl in N-(4-acetylphenyl)butanamide) diminishes target engagement, underscoring its role in hydrogen bonding or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.